

# An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene

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## Compound of Interest

Compound Name: 9-Bromo-10-(naphthalen-1-yl)anthracene

Cat. No.: B1287187

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This guide provides comprehensive information on the chemical properties, synthesis, and analysis of **9-Bromo-10-(naphthalen-1-yl)anthracene**, a fluorescent aromatic hydrocarbon of interest to researchers in materials science and drug development.

## Physicochemical Properties

**9-Bromo-10-(naphthalen-1-yl)anthracene** is a solid, often appearing as a powder ranging in color from light orange to yellow-green. Key quantitative data for this compound are summarized in the table below.

Property	Value	References
Molecular Formula	C <sub>24</sub> H <sub>15</sub> Br	[1][2][3]
Molecular Weight	383.288 g/mol	[1]
Exact Mass	382.035706 u	[2]
CAS Number	400607-04-7	[1][2][3]
Melting Point	177.0 to 181.0 °C	[2][3]
Boiling Point	508.0 ± 19.0 °C at 760 mmHg	[3]
InChIKey	SYACRXBYRNYMLN-UHFFFAOYSA-N	[1][2]

## Experimental Protocols

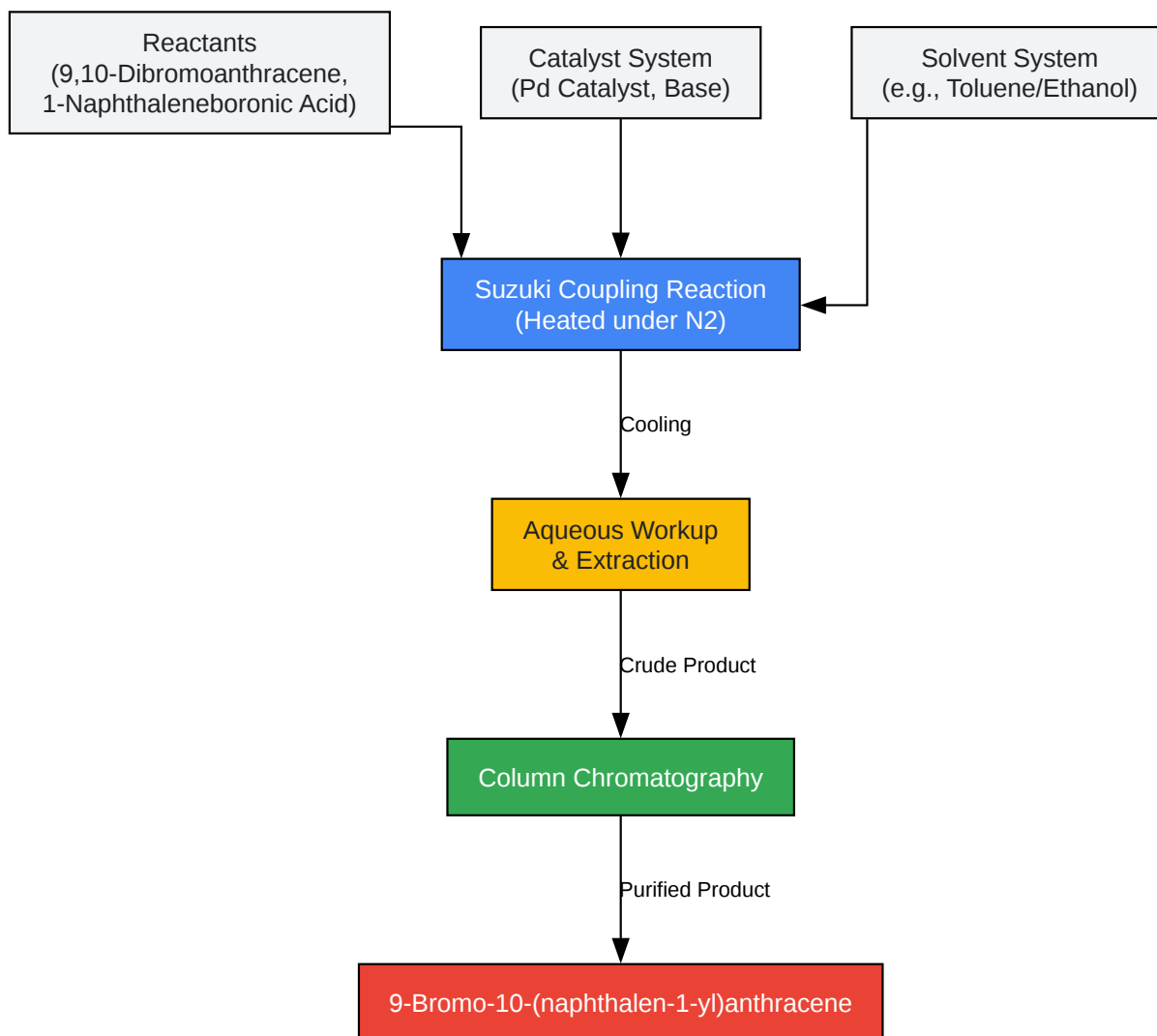
The synthesis of **9-Bromo-10-(naphthalen-1-yl)anthracene** is commonly achieved via a Suzuki cross-coupling reaction.[4] This method involves the palladium-catalyzed reaction between an aryl halide and a boronic acid. While specific reaction conditions can be optimized, a general protocol is outlined below. A related synthesis of 9-bromo-10-phenylanthracene also provides a useful reference for the bromination step.[5]

General Synthesis Protocol via Suzuki Coupling:

- **Reactant Preparation:** In a reaction flask, combine 9,10-dibromoanthracene, 1-naphthaleneboronic acid, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in a suitable solvent mixture, such as toluene, ethanol, and water.
- **Reaction Execution:** Purge the flask with an inert gas, such as nitrogen, and heat the mixture to reflux for a specified period, typically several hours, while stirring.
- **Workup:** After cooling to room temperature, the reaction is quenched, often with a dilute acid solution. The organic phase is then extracted using a solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- **Purification:** The extracted organic layer is dried over an anhydrous salt (e.g., MgSO<sub>4</sub>) and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by silica gel column chromatography, to yield the final product.

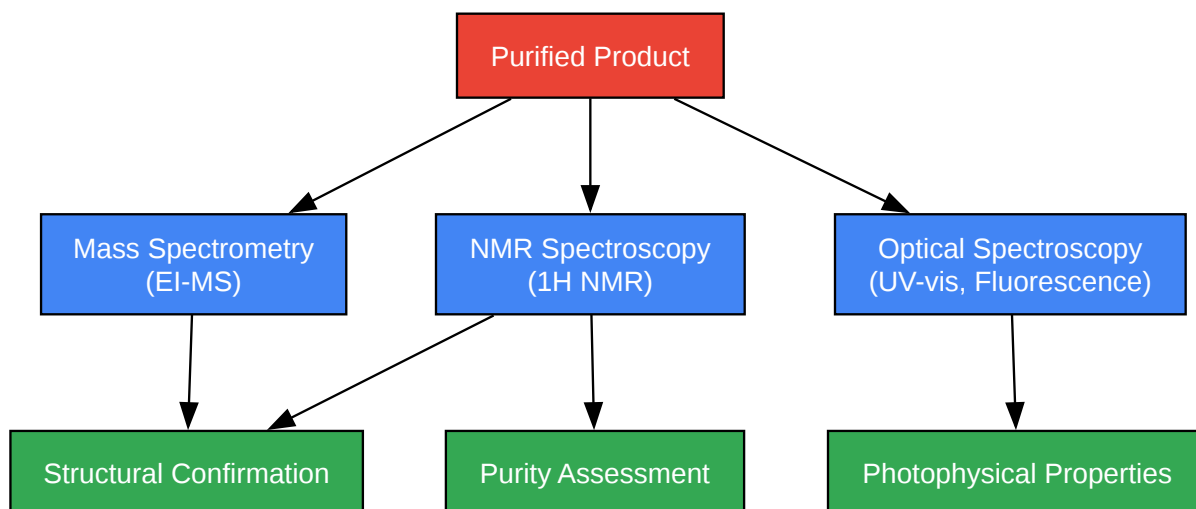
## Conceptual Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of **9-Bromo-10-(naphthalen-1-yl)anthracene**.



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Caption: Conceptual workflow for the synthesis of **9-Bromo-10-(naphthalen-1-yl)anthracene**.



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Caption: Logical flow for the structural and photophysical characterization of the final product.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287187#9-bromo-10-naphthalen-1-yl-anthracene-molecular-weight-and-formula]

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